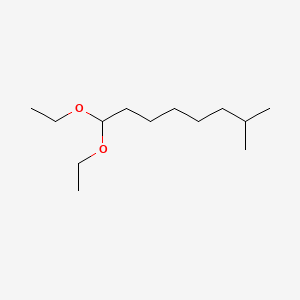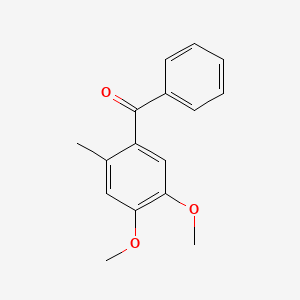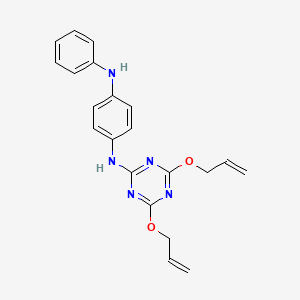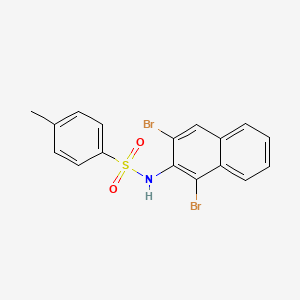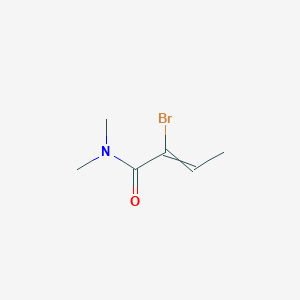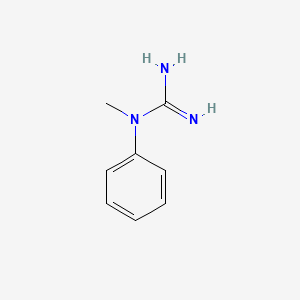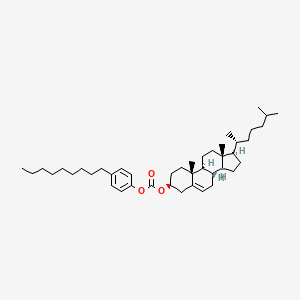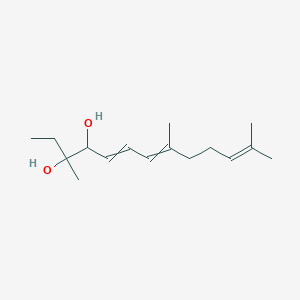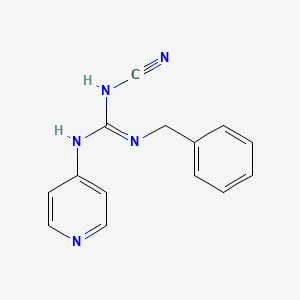
Tin (IV) Sulfide (SnS2) Sputtering Targets
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium stannate is an oxide of barium and tin with the chemical formula BaSnO3. It is a wide band gap semiconductor with a perovskite crystal structure . This compound is known for its remarkable dielectric, photovoltaic, optical, and electrical properties, making it a significant material in various scientific and industrial applications .
Métodos De Preparación
Barium stannate can be synthesized through several methods. One common method involves the thermal decomposition of barium carbonate (BaCO3) and tin tetrahydroxide (Sn(OH)4) . Another method is the coprecipitation technique, which uses tin (II) chloride and [bis(salicylaldehydato) barium (II)] as tin and barium sources in the presence of tetramethylethylenediamine (TMED) as a precipitating agent . Industrial production methods often involve high-temperature solid-state reactions and sol-gel techniques .
Análisis De Reacciones Químicas
Barium stannate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrazine for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of barium stannate can lead to the formation of barium stannate oxide, while reduction can produce barium tin oxide .
Aplicaciones Científicas De Investigación
Barium stannate has a wide range of scientific research applications. In chemistry, it is used as a catalyst support and in photocatalytic processes . In biology and medicine, barium stannate is explored for its potential use in biosensors and medical imaging . Industrially, it is used in the production of capacitors, ceramics, and transparent conductive films . Additionally, barium stannate is employed in environmental monitoring as a gas sensor for detecting liquefied petroleum gas (LPG) and other reducing gases .
Mecanismo De Acción
The mechanism of action of barium stannate involves its semiconducting properties and its ability to interact with various molecular targets. In gas sensing applications, barium stannate’s perovskite structure allows it to adsorb gas molecules, leading to changes in its electrical conductivity . In photocatalytic applications, barium stannate absorbs light and generates electron-hole pairs, which then participate in redox reactions to degrade pollutants . The molecular targets and pathways involved in these processes depend on the specific application and conditions.
Comparación Con Compuestos Similares
Barium stannate is part of the alkaline earth stannates family, which includes compounds like calcium stannate (CaSnO3) and strontium stannate (SrSnO3) . Compared to these similar compounds, barium stannate has unique properties such as a higher dielectric constant and better thermal stability . These characteristics make it more suitable for applications in high-temperature environments and in devices requiring high dielectric materials. Other similar compounds include barium titanate (BaTiO3) and barium zirconate (BaZrO3), which also have perovskite structures but differ in their specific properties and applications .
Propiedades
Fórmula molecular |
BaO3Sn |
|---|---|
Peso molecular |
304.04 g/mol |
Nombre IUPAC |
barium(2+);dioxido(oxo)tin |
InChI |
InChI=1S/Ba.3O.Sn/q+2;;2*-1; |
Clave InChI |
URVCLAAWPGGXHD-UHFFFAOYSA-N |
SMILES canónico |
[O-][Sn](=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
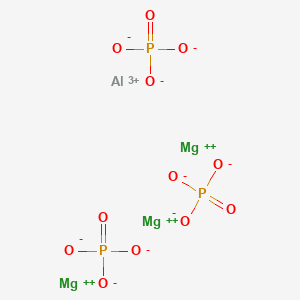
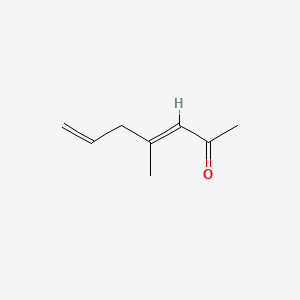
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
